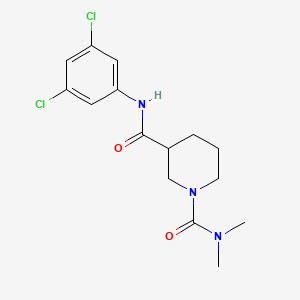
1-(2-methylbenzoyl)-4-(2-methyl-6-quinolinyl)-4-piperidinol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methylbenzoyl)-4-(2-methyl-6-quinolinyl)-4-piperidinol hydrochloride is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound is also known as P4, and it belongs to the class of compounds known as piperidinols. In
科学的研究の応用
P4 has been investigated for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and pain management. In cancer treatment, P4 has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In animal models, P4 has been shown to inhibit tumor growth and metastasis. In neuroprotection, P4 has been shown to protect neurons from oxidative stress and reduce inflammation. In pain management, P4 has been shown to alleviate neuropathic pain in animal models.
作用機序
The mechanism of action of P4 is not fully understood, but it is believed to involve the modulation of various signaling pathways. P4 has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. P4 has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation. Additionally, P4 has been shown to modulate the activity of various ion channels, including voltage-gated sodium channels and transient receptor potential channels.
Biochemical and Physiological Effects
P4 has been shown to have various biochemical and physiological effects. In cancer cells, P4 has been shown to induce apoptosis and inhibit cell proliferation. In neurons, P4 has been shown to protect against oxidative stress and reduce inflammation. In animal models, P4 has been shown to inhibit tumor growth and metastasis, protect against ischemic injury, and alleviate neuropathic pain.
実験室実験の利点と制限
P4 has several advantages for lab experiments. It is a well-characterized compound, and its synthesis method is well-established. P4 is also relatively stable and easy to handle. However, P4 has some limitations for lab experiments. It is relatively expensive, and its solubility in aqueous solutions is limited. Additionally, P4 has some potential toxicity, and caution should be taken when handling the compound.
将来の方向性
There are several future directions for research on P4. One area of research could be the development of more efficient synthesis methods for P4. Another area of research could be the investigation of P4's potential therapeutic applications in other fields, such as cardiovascular disease and autoimmune disorders. Additionally, the mechanism of action of P4 could be further elucidated, and new targets for P4 could be identified. Finally, the potential toxicity of P4 could be further investigated, and safety guidelines for handling the compound could be established.
Conclusion
In conclusion, 1-(2-methylbenzoyl)-4-(2-methyl-6-quinolinyl)-4-piperidinol hydrochloride is a chemical compound that has been extensively researched for its potential therapeutic applications. The synthesis method of P4 involves the reaction of 2-methylbenzoyl chloride with 2-methyl-6-quinolinecarboxaldehyde in the presence of sodium borohydride. P4 has been investigated for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and pain management. The mechanism of action of P4 is not fully understood, but it is believed to involve the modulation of various signaling pathways. P4 has several advantages for lab experiments, but caution should be taken when handling the compound due to its potential toxicity. There are several future directions for research on P4, including the development of more efficient synthesis methods and the investigation of P4's potential therapeutic applications in other fields.
合成法
The synthesis of P4 involves the reaction of 2-methylbenzoyl chloride with 2-methyl-6-quinolinecarboxaldehyde in the presence of sodium borohydride. The resulting product is then reacted with piperidine in the presence of hydrochloric acid to obtain P4. The synthesis of P4 has been extensively studied, and various modifications to the synthesis method have been proposed to improve the yield and purity of the compound.
特性
IUPAC Name |
[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-16-5-3-4-6-20(16)22(26)25-13-11-23(27,12-14-25)19-9-10-21-18(15-19)8-7-17(2)24-21/h3-10,15,27H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXFBNMCFRTRDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3(CCN(CC3)C(=O)C4=CC=CC=C4C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methyl-2(1H)-quinolinone](/img/structure/B5330531.png)

![3-[5-(3-nitrophenyl)-2-furyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5330555.png)
![2-{[3-(1-piperidinylcarbonyl)-2-pyrazinyl]carbonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5330560.png)
![N-{3-[(2-fluorobenzyl)oxy]benzyl}-2-methoxyethanamine hydrochloride](/img/structure/B5330568.png)
![methyl 4-(4-methyl-1-piperazinyl)-3-[(3,4,5-triethoxybenzoyl)amino]benzoate](/img/structure/B5330570.png)
![7-{[4-(2-furoyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5330576.png)

![1-methyl-N-[1-(1-naphthylmethyl)-5-oxopyrrolidin-3-yl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5330584.png)
![3-methyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-2-furamide](/img/structure/B5330586.png)
![ethyl 1-[2-(2-allyl-4-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5330594.png)
![(2S)-3-phenyl-2-{[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]amino}propan-1-ol](/img/structure/B5330617.png)